molecular formula C4H13NO8P2 B12739315 (1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid CAS No. 79915-69-8

(1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid

Cat. No.: B12739315
CAS No.: 79915-69-8
M. Wt: 265.10 g/mol
InChI Key: QXVJRDMNUOAUNI-UHFFFAOYSA-N
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Description

(1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid is a chemical compound with the molecular formula C4H13NO8P2. It is a bisphosphonate, a class of compounds characterized by two phosphonate (PO(OH)2) groups attached to a central carbon atom. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in the treatment of bone diseases such as osteoporosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid typically involves the reaction of a suitable amine with a phosphonic acid derivative. One common method involves the reaction of formaldehyde with an amine to form a bis(hydroxymethyl)amine intermediate, which is then reacted with a phosphonic acid derivative under controlled conditions to yield the desired bisphosphonic acid .

Industrial Production Methods

Industrial production of bisphosphonates, including this compound, often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield formic acid derivatives, while substitution reactions can introduce new functional groups, leading to a variety of bisphosphonic acid derivatives with different properties .

Scientific Research Applications

Chemistry

In chemistry, (1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid is used as a reagent in the synthesis of other bisphosphonate compounds.

Biology

In biological research, this compound is studied for its effects on bone metabolism. Bisphosphonates are known to inhibit osteoclast-mediated bone resorption, making them valuable in the study of bone diseases and the development of new treatments for conditions such as osteoporosis .

Medicine

Medically, this compound and related bisphosphonates are used in the treatment of bone diseases. They are particularly effective in preventing bone loss and fractures in patients with osteoporosis and other bone-related conditions .

Industry

In industry, bisphosphonates are used as corrosion inhibitors and complexing agents. Their ability to bind to metal ions makes them useful in various industrial applications, including water treatment and the prevention of scale formation in pipes and boilers .

Mechanism of Action

The mechanism of action of (1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid involves its binding to hydroxyapatite, a mineral component of bone. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By preventing osteoclasts from breaking down bone tissue, bisphosphonates help maintain bone density and reduce the risk of fractures .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-(Bis(hydroxymethyl)amino)ethylidene)bisphosphonic acid include other bisphosphonates such as alendronate, risedronate, and zoledronic acid. These compounds share the common feature of two phosphonate groups attached to a central carbon atom but differ in their side chains and specific chemical properties .

Uniqueness

What sets this compound apart is its unique bis(hydroxymethyl)amino group, which provides distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets and offers potential advantages in certain applications, such as enhanced binding to bone mineral and improved therapeutic efficacy .

Properties

CAS No.

79915-69-8

Molecular Formula

C4H13NO8P2

Molecular Weight

265.10 g/mol

IUPAC Name

[1-[bis(hydroxymethyl)amino]-1-phosphonoethyl]phosphonic acid

InChI

InChI=1S/C4H13NO8P2/c1-4(14(8,9)10,15(11,12)13)5(2-6)3-7/h6-7H,2-3H2,1H3,(H2,8,9,10)(H2,11,12,13)

InChI Key

QXVJRDMNUOAUNI-UHFFFAOYSA-N

Canonical SMILES

CC(N(CO)CO)(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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